molecular formula C13H13NO3 B12518644 Ethyl 3-acetylindolizine-2-carboxylate CAS No. 681274-80-6

Ethyl 3-acetylindolizine-2-carboxylate

Cat. No.: B12518644
CAS No.: 681274-80-6
M. Wt: 231.25 g/mol
InChI Key: SUESSGNCWOVHJO-UHFFFAOYSA-N
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Description

Ethyl 3-acetylindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties, which include a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetylindolizine-2-carboxylate typically involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates. This method allows for the formation of the indolizine ring system through a series of cyclization and condensation reactions . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetylindolizine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 3-acetylindolizine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetylindolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine ring system can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and π-π stacking interactions, which can disrupt the normal function of the target molecules .

Comparison with Similar Compounds

Ethyl 3-acetylindolizine-2-carboxylate can be compared with other indolizine derivatives such as:

  • Ethyl 2-acetylindolizine-3-carboxylate
  • Mthis compound
  • Ethyl 3-bromoindolizine-2-carboxylate

These compounds share similar structural features but differ in their functional groups and substitution patterns. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds .

Properties

CAS No.

681274-80-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-acetylindolizine-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-10-6-4-5-7-14(10)12(11)9(2)15/h4-8H,3H2,1-2H3

InChI Key

SUESSGNCWOVHJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=C1)C(=O)C

Origin of Product

United States

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